![molecular formula C17H22N4O B7528175 1-Propan-2-yl-3-[4-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]urea](/img/structure/B7528175.png)
1-Propan-2-yl-3-[4-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propan-2-yl-3-[4-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]urea, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of drugs known as protein kinase inhibitors, which work by blocking the activity of specific enzymes that are involved in the growth and spread of cancer cells.
Wirkmechanismus
1-Propan-2-yl-3-[4-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]urea works by selectively inhibiting the activity of the protein kinase BTK (Bruton's tyrosine kinase), which plays a key role in the signaling pathways that regulate the growth and survival of cancer cells. By blocking the activity of BTK, 1-Propan-2-yl-3-[4-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]urea can effectively prevent the proliferation and survival of cancer cells, leading to tumor regression.
Biochemical and Physiological Effects:
1-Propan-2-yl-3-[4-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]urea has been shown to have a number of biochemical and physiological effects in cancer cells, including inhibition of cell proliferation, induction of apoptosis (programmed cell death), and suppression of angiogenesis (the formation of new blood vessels that supply nutrients to tumors). It has also been shown to enhance the anti-tumor activity of other drugs, such as chemotherapy and immunotherapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-Propan-2-yl-3-[4-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]urea for lab experiments is its high selectivity and potency, which allows for precise targeting of BTK and minimal off-target effects. It is also relatively easy to synthesize and purify, making it a convenient tool for researchers. However, one of the limitations of 1-Propan-2-yl-3-[4-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]urea is its relatively short half-life in vivo, which may require frequent dosing or the use of sustained-release formulations.
Zukünftige Richtungen
There are several potential future directions for research on 1-Propan-2-yl-3-[4-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]urea, including:
1. Combination therapy: 1-Propan-2-yl-3-[4-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]urea may be used in combination with other drugs to enhance its anti-tumor activity and reduce the risk of drug resistance.
2. Biomarker identification: 1-Propan-2-yl-3-[4-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]urea may be used to identify biomarkers that can predict response to treatment and guide patient selection.
3. Mechanism of resistance: Further research is needed to understand the mechanisms of resistance to 1-Propan-2-yl-3-[4-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]urea and develop strategies to overcome it.
4. Clinical trials: 1-Propan-2-yl-3-[4-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]urea is currently being evaluated in several ongoing clinical trials, and further studies are needed to determine its safety and efficacy in larger patient populations.
In conclusion, 1-Propan-2-yl-3-[4-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]urea is a promising small molecule inhibitor that has shown potential for the treatment of various types of cancer. Its high selectivity and potency make it a valuable tool for research, and ongoing studies will help to determine its clinical utility and future directions for development.
Synthesemethoden
The synthesis of 1-Propan-2-yl-3-[4-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]urea involves several steps, including the reaction of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine with 4-bromoaniline to form the intermediate compound, which is then reacted with isopropyl chloroformate and urea to produce the final product. The process is carried out under carefully controlled conditions to ensure high yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
1-Propan-2-yl-3-[4-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]urea has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to be effective in inhibiting the growth and spread of cancer cells in vitro and in vivo, and has demonstrated promising results in early clinical trials.
Eigenschaften
IUPAC Name |
1-propan-2-yl-3-[4-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-12(2)18-17(22)19-14-8-6-13(7-9-14)15-11-21-10-4-3-5-16(21)20-15/h6-9,11-12H,3-5,10H2,1-2H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZUGFVJGSQQGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1=CC=C(C=C1)C2=CN3CCCCC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

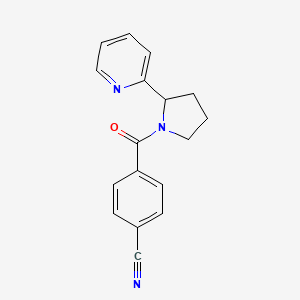
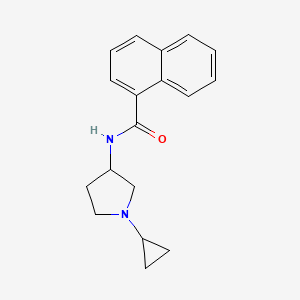
![[4-(Dimethylamino)phenyl]-(2-pyridin-2-ylpyrrolidin-1-yl)methanone](/img/structure/B7528140.png)
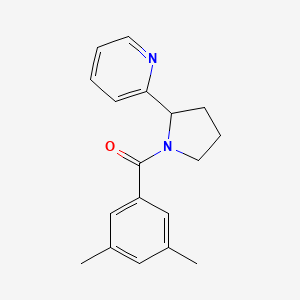
![6-[(2-Phenylcyclopropyl)amino]pyridine-3-carbonitrile](/img/structure/B7528150.png)
![2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-[[2-(methoxymethyl)phenyl]methyl]-3-methylbutanamide](/img/structure/B7528165.png)
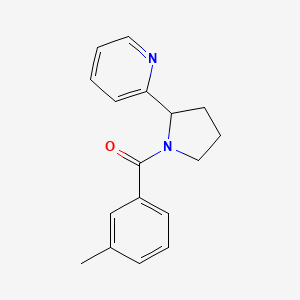
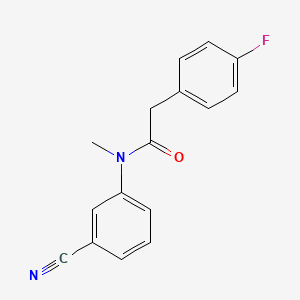
![N-[[4-(2-methylphenyl)oxan-4-yl]methyl]acetamide](/img/structure/B7528187.png)
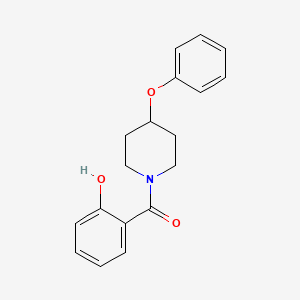
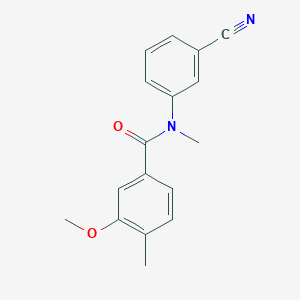
![(E)-N-[2-(4-prop-2-ynoxyphenyl)ethyl]-3-quinolin-8-ylprop-2-enamide](/img/structure/B7528199.png)
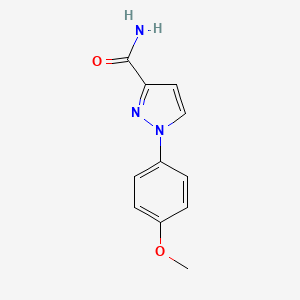
![[4-(Benzenesulfonyl)piperazin-1-yl]-(1-propylpyrrolidin-2-yl)methanone](/img/structure/B7528208.png)